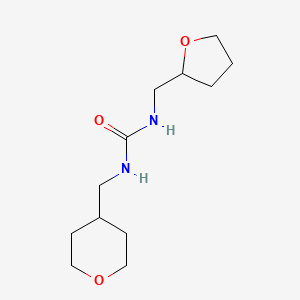![molecular formula C19H24N4O B6636443 1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6636443.png)
1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea, also known as MPPU, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain perception and addiction.
Mecanismo De Acción
MPU is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor involved in pain perception and addiction. By blocking the activity of this receptor, MPU reduces the signaling of nociceptin/orphanin FQ, which is known to increase pain sensitivity and promote drug-seeking behavior.
Biochemical and Physiological Effects:
Studies have shown that MPU has a variety of biochemical and physiological effects. In animal models, MPU has been shown to reduce pain sensitivity, decrease drug-seeking behavior, and improve cognitive function. Additionally, MPU has been shown to have a low toxicity profile, indicating that it may be a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPU in lab experiments is its selective antagonism of the nociceptin/orphanin FQ receptor, which allows for targeted manipulation of pain perception and addiction-related behaviors. Additionally, MPU has a low toxicity profile, which makes it a safe compound for use in animal studies. However, one limitation of using MPU is its limited availability, which may make it difficult to obtain for some research projects.
Direcciones Futuras
There are several future directions for research on MPU. One area of interest is the development of new pain medications based on MPU's selective antagonism of the nociceptin/orphanin FQ receptor. Additionally, further studies are needed to determine the optimal dosage and administration of MPU for the treatment of addiction disorders. Finally, research is needed to determine the long-term safety and efficacy of MPU in animal models and humans.
Métodos De Síntesis
The synthesis of MPU has been described in several research papers. One common method involves the reaction of 4-(4-methylpiperidin-1-yl)aniline with 3-(pyridin-2-ylmethyl)isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure MPU.
Aplicaciones Científicas De Investigación
MPU has been studied for its potential use in scientific research related to pain perception and addiction. It has been shown to have an inhibitory effect on nociceptin/orphanin FQ receptor-mediated responses in animal models, suggesting that it may be useful in the development of new pain medications. Additionally, MPU has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that it may have potential as a treatment for substance abuse disorders.
Propiedades
IUPAC Name |
1-[4-(4-methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-9-12-23(13-10-15)18-7-5-16(6-8-18)22-19(24)21-14-17-4-2-3-11-20-17/h2-8,11,15H,9-10,12-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREFNAXVAMDBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methoxy-3-methylpyrido[1,2-a]benzimidazole](/img/structure/B6636364.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea](/img/structure/B6636378.png)
![3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid](/img/structure/B6636383.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-methoxyethyl)urea](/img/structure/B6636394.png)
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxypropyl)urea](/img/structure/B6636398.png)
![4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide](/img/structure/B6636408.png)

![N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)
![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6636435.png)